molecular formula C22H23NO4 B4954553 butyl 4-{[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]amino}benzoate

butyl 4-{[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]amino}benzoate

Cat. No.: B4954553
M. Wt: 365.4 g/mol
InChI Key: LUJSYOIQNLWWAZ-UHFFFAOYSA-N
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Description

Butyl 4-{[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]amino}benzoate, also known as DMBB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DMBB has been studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of butyl 4-{[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]amino}benzoate is not fully understood, but studies suggest that it may act on various cellular pathways. In cancer cells, this compound has been shown to inhibit cell growth and induce apoptosis. Inflammatory pathways may also be affected by this compound, as it has been shown to reduce the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation and tumor growth. It has also been shown to have a protective effect on the liver and kidneys. However, more research is needed to fully understand the effects of this compound on the human body.

Advantages and Limitations for Lab Experiments

Butyl 4-{[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]amino}benzoate has several advantages for use in lab experiments. It is relatively easy to synthesize and has unique properties that make it useful in various applications. However, one limitation is that it is not widely available and can be expensive to produce.

Future Directions

There are several future directions for research on butyl 4-{[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]amino}benzoate. In medicine, more studies are needed to understand the potential anti-inflammatory and anti-cancer effects of this compound. In agriculture, further research is needed to understand the effects of this compound on plant growth and the environment. In materials science, this compound has potential applications in electronic devices, and further research is needed to explore these possibilities. Overall, this compound is a compound with many potential applications, and further research is needed to fully understand its properties and potential uses.

Synthesis Methods

Butyl 4-{[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]amino}benzoate can be synthesized through a multi-step process starting with the reaction of 3,5-dimethyl-2-hydroxybenzoic acid with thionyl chloride to produce 3,5-dimethyl-2-chlorobenzoic acid. This is then reacted with butylamine to produce butyl 3,5-dimethyl-2-benzoylbenzoate. Finally, this compound is reacted with 2-amino-3,5-dimethylbenzoic acid to form this compound.

Scientific Research Applications

Butyl 4-{[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]amino}benzoate has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has shown promise as an anti-inflammatory and anti-cancer agent. It has also been studied for its potential use in drug delivery systems. In agriculture, this compound has been studied for its ability to control plant growth and as a pesticide. In materials science, this compound has been studied for its potential use in electronic devices due to its unique optical and electrical properties.

Properties

IUPAC Name

butyl 4-[(3,5-dimethyl-1-benzofuran-2-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-4-5-12-26-22(25)16-7-9-17(10-8-16)23-21(24)20-15(3)18-13-14(2)6-11-19(18)27-20/h6-11,13H,4-5,12H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUJSYOIQNLWWAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=C(O2)C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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